4-(4-Hydroxyphenyl)morpholin-3-one
Description
Historical Perspective on Morpholin-3-one (B89469) Core Skeletons in Chemical Biology Investigations
The morpholine (B109124) heterocycle, a six-membered ring containing both an amine and an ether functional group, has been a subject of scientific interest since it became commercially available in 1935. researchgate.net Its unique structural and physicochemical properties, such as enhanced solubility and metabolic stability, have made it a valuable component in drug design. taylorandfrancis.comacs.org Within the broader family of morpholine derivatives, the morpholin-3-one core has emerged as a particularly important scaffold.
Historically, the synthesis and study of morpholin-3-ones have been integral to the development of medicinal chemistry. Early synthetic methods often involved the cyclization of α-(2-chloroethoxy)-amides under basic conditions or the reaction of amino alcohols with reagents like ethyl chloroacetate (B1199739). acs.orgresearchgate.net These foundational synthetic routes paved the way for the creation of a diverse library of substituted morpholin-3-one analogs.
Initial biological investigations into these compounds were varied. For instance, early studies assessed the genotoxicity of the basic morpholin-3-one structure, finding it to be inactive in DNA repair assays, which suggested that the biological activity of its derivatives is highly dependent on the nature of the substituents attached to the core ring. nih.gov Over time, the morpholin-3-one skeleton proved to be a "privileged" structure, frequently appearing as a core component in both investigational and approved pharmaceutical agents, underscoring its long-standing importance in the search for new therapeutics. acs.orgresearchgate.net
Current Research Landscape and Significance of Substituted Morpholin-3-ones
The morpholin-3-one scaffold continues to be a fertile ground for modern drug discovery, with contemporary research focused on synthesizing novel derivatives and evaluating their therapeutic potential across a range of diseases. The versatility of the morpholin-3-one core allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. acs.org
A significant area of current research is in oncology. Studies have shown that certain novel morpholin-3-one derivatives can inhibit the growth of cancer cells in a dose-dependent manner. nih.gov For example, specific substituted morpholin-3-ones have been found to induce apoptosis (programmed cell death) in A549 lung cancer cells by elevating the levels of key regulatory proteins like p53 and Fas. nih.gov This line of inquiry suggests that the morpholin-3-one framework is a promising starting point for the development of new anti-cancer drugs.
Beyond cancer, research into substituted morpholin-3-ones extends to infectious diseases. Scientists have synthesized novel derivatives, such as those based on a 4-(4-aminophenyl)morpholin-3-one (B139978) backbone, and screened them for antimicrobial activity, with some compounds showing good inhibitory effects. ijprs.com The morpholine ring is also a key component in drugs targeting the central nervous system (CNS), where it can improve pharmacokinetic properties like blood-brain barrier permeability. acs.orgacs.org
The ongoing exploration of substituted morpholin-3-ones highlights their significance as a versatile and valuable scaffold in medicinal chemistry, with demonstrated potential in creating targeted therapies.
Table 1: Research Findings on Substituted Morpholin-3-one Derivatives
| Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Phenyl-substituted morpholin-3-ones | Anticancer (Lung Cancer) | Induced apoptosis; elevated p53 and Fas protein levels in A549 cells. | nih.gov |
| 4-(4-aminophenyl)morpholin-3-one based derivatives | Antimicrobial | Synthesized derivatives exhibited antibacterial activity. | ijprs.com |
| General Substituted Morpholin-3-ones | Synthetic Methodology | Development of versatile syntheses for novel analogs, including pseudopeptides. | acs.org |
Rationale for Focused Investigation of 4-(4-Hydroxyphenyl)morpholin-3-one in Preclinical Research Paradigms
The specific focus on this compound in preclinical research is not arbitrary but is based on a strong scientific rationale derived from the known biological activities of its constituent parts: the morpholin-3-one core and the 4-hydroxyphenyl group.
The morpholin-3-one scaffold, as established, is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and serving as a core for various biologically active compounds. researchgate.net A closely related analog, 4-(4-aminophenyl)morpholin-3-one, is a well-documented chemical intermediate used in the synthesis of pharmaceuticals, including the anticoagulant Rivaroxaban. chemicalbook.com The established utility and synthetic accessibility of this amino-analog provide a strong precedent for investigating the corresponding hydroxyl- (or "hydroxy-") version.
Furthermore, the 4-hydroxyphenyl moiety is a recognized pharmacophore found in numerous compounds with significant biological effects. For instance, the 3-(4-hydroxyphenyl)indoline-2-one scaffold is the basis for potent and selective anticancer agents that can induce cancer cell death through novel mechanisms. nih.gov Similarly, compounds containing a 4-(4-hydroxyphenyl)piperazine structure have been designed and evaluated as potent tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders. researchgate.net
Therefore, the rationale for investigating this compound is based on a convergent strategy. By combining the proven morpholin-3-one core with the biologically significant 4-hydroxyphenyl group, researchers aim to create novel molecules with potential therapeutic value. Preclinical studies on this specific compound are designed to explore whether this combination yields new or enhanced activity, potentially as an anticancer agent, an enzyme inhibitor, or in other therapeutic areas where its structural components have shown promise.
Table 2: Structural Comparison of Related Compounds
| Compound Name | Core Structure | Key Substituent | Significance |
|---|---|---|---|
| This compound | Morpholin-3-one | 4-Hydroxyphenyl | Target of investigation, combining two significant moieties. |
| 4-(4-Aminophenyl)morpholin-3-one | Morpholin-3-one | 4-Aminophenyl | Key intermediate in pharmaceutical synthesis (e.g., Rivaroxaban). chemicalbook.com |
| 3-(4-Hydroxyphenyl)indoline-2-one | Indoline-2-one | 4-Hydroxyphenyl | Scaffold for potent anticancer agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-8(2-4-9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
InChI Key |
BKGRSLTXGCMCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Hydroxyphenyl Morpholin 3 One and Its Derivatives
Multi-Step Synthesis Strategies for the Morpholin-3-one (B89469) Scaffold
The construction of the morpholin-3-one core is a foundational step, and several multi-step strategies have been established. These routes often begin with readily available starting materials and build the heterocyclic ring through sequential bond formations.
A prevalent and classical approach involves the reaction of an N-substituted ethanolamine (B43304) with a two-carbon electrophile, such as chloroacetyl chloride. For instance, the synthesis of 4-phenyl-3-morpholinone, a precursor to related compounds, is achieved by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. google.com A general pathway involves the acylation of an ethanolamine derivative followed by an intramolecular cyclization. A typical sequence starts with monoethanolamine and ethyl chloroacetate (B1199739) to produce 2-chloro-N-(2-hydroxyethyl)acetamide, which then undergoes base-mediated ring closure to yield the morpholin-3-one scaffold. chemicalbook.com
Another powerful strategy is the [3+3]-cycloaddition. An organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This method allows for the construction of the core with control over stereochemistry.
More complex morpholine (B109124) scaffolds can be synthesized through multi-component reactions. A two-step process involving a Petasis three-component coupling reaction of glycolaldehyde, an organoboronic acid, and an amine, followed by cyclization, has been used to create polyfunctional morpholines. nih.gov This highlights the modularity of modern synthetic approaches to this scaffold. A summary of common starting materials for morpholin-3-one synthesis is presented in Table 1.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Reference(s) |
| Monoethanolamine | Ethyl chloroacetate | Acylation & Intramolecular Cyclization | Morpholin-3-one | chemicalbook.com |
| 2-Anilinoethanol | Chloroacetyl chloride | Acylation & Intramolecular Cyclization | 4-Phenyl-3-morpholinone | google.com |
| Glycolaldehyde | Organoboronic acid, Amine | Petasis Reaction & Cyclization | Polyfunctional Morpholine | nih.gov |
| γ-Hydroxy-α,β-unsaturated ketone | α-Bromohydroxamate | [3+3] Cycloaddition | Functionalized Morpholin-3-one | researchgate.net |
| A table summarizing various multi-step synthesis strategies for the morpholin-3-one scaffold. |
Introduction of the 4-Hydroxyphenyl Moiety: Regioselective Functionalization Approaches
Attaching the 4-hydroxyphenyl group to the nitrogen atom of the morpholin-3-one ring requires careful regioselective control. Direct N-arylation or building the ring onto a pre-existing hydroxyphenyl-containing fragment are the primary strategies.
One common route involves the synthesis of the related 4-(4-aminophenyl)morpholin-3-one (B139978), which can be a precursor to the desired hydroxyl compound. This typically starts with p-halonitrobenzene or 4-nitroaniline. google.comgoogle.com For example, 4-nitro-fluorobenzene can be coupled with morpholin-3-one using a strong base like sodium hydride. google.com The resulting 4-(4-nitrophenyl)morpholin-3-one (B139987) is then reduced to the amine, which could potentially be converted to the phenol (B47542) via a Sandmeyer-type reaction.
A more direct approach involves building the morpholinone ring onto 4-aminophenol (B1666318). Researchers have synthesized related N-(4-hydroxyphenyl)-β-alanine derivatives by reacting 4-aminophenol with acrylic acid or its esters, demonstrating the feasibility of using 4-aminophenol as a nucleophile in Michael additions. nih.gov This intermediate could then undergo further transformations to form the morpholinone ring.
The synthesis of analogous structures, such as (4-(4-hydroxyphenyl)piperazin-1-yl)methanones, has been accomplished via the N-arylation of 4-piperazin-1-yl phenol with various benzoyl chlorides. nih.gov This demonstrates that the N-functionalization of a heterocyclic amine with a hydroxyphenyl group is a viable strategy, often proceeding with high regioselectivity at the nitrogen atom due to its greater nucleophilicity compared to the phenolic oxygen, especially under controlled reaction conditions. The key challenge is preventing O-arylation, which can be achieved by using appropriate protecting groups for the hydroxyl function or by carefully selecting reaction conditions that favor N-arylation.
Novel Catalytic Approaches in the Synthesis of 4-(4-Hydroxyphenyl)morpholin-3-one
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Several catalytic methods are applicable to the synthesis of this compound and its precursors.
In the synthesis of the key intermediate 4-(4-aminophenyl)morpholin-3-one, a phenylboronic acid catalyst has been employed for the reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline. google.com This step forms an amide intermediate which is then cyclized in a one-pot procedure. google.comwipo.int
The most widely reported catalytic step in the synthesis of related compounds is the reduction of a nitro group. The conversion of 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one is commonly achieved through catalytic hydrogenation. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, with hydrogen gas as the reductant. google.comjustia.com Other catalytic systems, such as iron(III)-catalyzed reduction with aqueous hydrazine, have also been developed. acs.org Gold nanoparticles supported on various materials have also shown high activity for the reduction of nitroarenes, including 4-(4-nitrophenyl)morpholin-3-one. researchgate.net
Transition-metal-free radical cross-coupling represents another novel catalytic approach. For instance, the arylation at the α-carbon of a pyridone moiety has been achieved using aryl hydrazines under mild conditions, suggesting potential for novel C-C and C-N bond formations on related heterocyclic systems without the need for precious metal catalysts. nih.gov
Stereoselective Synthesis and Enantiomeric Resolution Techniques
While this compound itself is achiral, many of its biologically active derivatives possess stereocenters on the morpholinone ring. Therefore, methods for stereoselective synthesis and enantiomeric resolution are critical.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. An organocatalytic asymmetric [3+3]-cycloaddition using a cinchonidine-derived squaramide catalyst provides a route to functionalized morpholin-3-ones with good to excellent enantioselectivities (up to 90% ee). researchgate.net Another approach involves the ring-opening of a chiral N-activated aziridine (B145994) with an organocuprate, followed by ring annulation to form enantiopure 3-substituted morpholines. acs.org
Enantiomeric Resolution: When a racemic mixture is produced, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org
Crystallization of Diastereomeric Salts: This is the most common method. The racemic mixture (e.g., a chiral morpholinone derivative) is reacted with an enantiomerically pure chiral resolving agent, such as tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Chiral Column Chromatography: This technique uses a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. khanacademy.org This method has been successfully used to resolve a wide range of racemic compounds.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to pharmaceutical synthesis is crucial for minimizing environmental impact and improving safety and efficiency.
A key development is the use of environmentally benign solvents. For the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, conducting the reaction in water or a mixture of a water-miscible solvent and water (with a water content of at least 50%) has been shown to be effective. google.com This avoids the use of more hazardous organic solvents like tetrahydrofuran. google.comjustia.com
Another green approach focuses on using less hazardous reagents. A facile process for a related intermediate was developed using inexpensive sodium chlorite (B76162) for an oxidation step, avoiding high-cost materials and the need for column purification. acs.org Some older synthetic routes involve hazardous reagents like haloformates and bromine derivatives, which are difficult to handle on a commercial scale and generate significant waste. google.com Modern processes aim to replace these with safer alternatives. wipo.intgoogle.com
Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, improves process efficiency and reduces solvent usage and waste generation. google.comwipo.int A reported synthesis of 4-(4-aminophenyl)morpholin-3-one utilizes a "one-pot" transformation to form the morpholinone ring, exemplifying this principle. google.comwipo.int
| Green Chemistry Principle | Application in Morpholinone Synthesis | Benefit | Reference(s) |
| Use of Safer Solvents | Catalytic hydrogenation in water instead of organic solvents. | Reduced environmental impact and improved safety. | google.com |
| Use of Less Hazardous Reagents | Oxidation using sodium chlorite; avoiding haloformates. | Increased safety, lower cost, less waste. | acs.orggoogle.com |
| Process Intensification | "One-pot" synthesis of the morpholinone ring. | Higher efficiency, reduced solvent use and waste. | google.comwipo.int |
| Atom Economy | High-yielding reactions with minimal byproducts. | Reduced waste, increased efficiency. | acs.org |
| A table illustrating the application of green chemistry principles in the synthesis of morpholin-3-one derivatives. |
Automated Synthesis and High-Throughput Screening Library Generation Methodologies
To accelerate drug discovery, modern chemistry relies on the rapid synthesis of large numbers of related compounds, known as libraries, for biological screening. nih.gov
Automated flow synthesis is a powerful tool for library generation. chemrxiv.orgscilit.com In a flow system, reagents are pumped through a series of reactors where transformations occur sequentially. This allows for full automation, precise control over reaction conditions, and the rapid production of compounds without the need for manual handling or isolation of intermediates. scilit.com This approach has been used to create libraries of other heterocyclic systems and is applicable to the synthesis of morpholin-3-one derivatives.
High-throughput chemistry using robotics has been successfully employed to generate a diverse library of over 7,900 morpholine derivatives from a common intermediate. nih.gov The reagents in this case included a variety of phenols and other reagent classes, allowing for extensive structural diversification. nih.gov This demonstrates the feasibility of creating large libraries based on the morpholin-3-one scaffold.
In conjunction with automated synthesis, high-throughput screening (HTS) methods can be used to rapidly determine the optimal reaction conditions for synthesizing specific derivatives. nih.gov By using microdroplet reactions combined with mass spectrometry, numerous variables such as reagent concentration, temperature, and catalysts can be screened quickly to enhance reaction speed and yield. nih.gov This integrated approach of automated synthesis and HTS can dramatically accelerate the exploration of the chemical space around the this compound core.
Structure Activity Relationship Sar Studies of 4 4 Hydroxyphenyl Morpholin 3 One Analogs
Systematic Structural Modifications of the Morpholin-3-one (B89469) Ring System
The morpholin-3-one core is a key structural element, and its modification has been a central strategy in SAR studies. The heteroatoms within this ring system, particularly the oxygen and nitrogen, are pivotal for establishing interactions with biological targets.
The oxygen atom of the morpholine (B109124) ring is frequently involved in forming hydrogen bonds with amino acid residues in the catalytic active sites of enzymes. researchgate.netmdpi.com The ability of this oxygen to act as a hydrogen bond acceptor is a crucial determinant of binding affinity. Studies have shown that modifications that alter the accessibility or basicity of this oxygen can significantly impact biological activity. For instance, elongating a side chain attached to the morpholine can position the oxygen atom optimally for hydrogen bonding with specific residues, such as Lys745 in certain kinases, thereby increasing affinity. mdpi.com
Alterations at the C-3 position of the morpholin-3-one ring have also been explored. The introduction of alkyl substituents at this position has been reported to increase the anticancer activity of some morpholine-containing compounds. researchgate.net This suggests that the steric bulk and lipophilicity at this position can be tuned to enhance biological effects.
Furthermore, the synthesis of novel derivatives has been achieved by utilizing precursors like 4-(4-aminophenyl)morpholin-3-one (B139978). ijprs.com This allows for the construction of more complex molecules where the morpholin-3-one ring is linked to other cyclic systems, offering a broader scope for structural diversity and optimization of activity. The inherent flexibility of the morpholine ring allows it to adopt various conformations, which can be advantageous for fitting into diverse binding pockets. researchgate.net
| Modification Site | Modification Type | Observed Effect on Activity | Reference |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Crucial for binding to enzyme active sites. Optimal positioning can increase affinity. | researchgate.netmdpi.com |
| C-3 Position | Alkyl Substitution | Can lead to an increase in anticancer activity. | researchgate.net |
| Ring System | Fusion/Linkage to other rings | Creates structural diversity for activity optimization. | ijprs.com |
Derivatization Strategies at the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group is another critical component of the 4-(4-hydroxyphenyl)morpholin-3-one scaffold, offering multiple avenues for derivatization to probe and enhance ligand-target interactions.
The phenolic hydroxyl group is a key interaction point, often acting as a hydrogen bond donor or acceptor. Its position on the phenyl ring is frequently crucial for activity. For example, in related series of compounds, moving the hydroxyl group from the 3-position to the 4-position (or vice versa) can dramatically alter the pharmacological profile. nih.gov
Strategies for derivatization often involve modification of this hydroxyl group. Etherification or esterification can modulate the compound's lipophilicity and pharmacokinetic properties. Furthermore, the phenyl ring itself can be substituted at various positions. The introduction of different functional groups can influence the electronic properties and steric profile of the molecule. nih.gov For instance, the synthesis of derivatives from 4-aminophenol (B1666318), a close analog of the 4-hydroxyphenyl moiety, has demonstrated that a wide range of substituents can be introduced on the nitrogen atom, including various substituted benzylidene groups. nih.gov These modifications can significantly affect the biological activity of the resulting compounds.
In related quinolone systems containing a N-(4-hydroxyphenyl) moiety, the presence of this group was found to be important for activity against certain cancer cell lines. mdpi.com This underscores the significance of the 4-hydroxyphenyl group as a pharmacophoric feature.
| Derivatization Strategy | Example Modification | Potential Impact | Reference |
| Hydroxyl Group Position | Moving from 3- to 4-position | Can significantly alter biological activity and receptor selectivity. | nih.gov |
| Hydroxyl Group Modification | Etherification, Esterification | Modulates lipophilicity, membrane permeability, and metabolic stability. | nih.gov |
| Phenyl Ring Substitution | Halogenation, Alkylation | Alters electronic properties and steric interactions with the target. | nih.govnih.gov |
| Phenyl Ring Replacement | See Section 3.5 | Can improve pharmacokinetic properties while maintaining activity. | researchgate.net |
Exploration of Substituent Effects on Ligand-Target Interactions
The nature and position of substituents on the this compound scaffold have a profound impact on ligand-target interactions and, consequently, on biological activity. Both electronic and steric effects of substituents play a critical role.
In silico methods, such as Fragment Molecular Orbital (FMO) calculations, have been employed to dissect the interaction energies between a ligand and protein residues. nih.gov These studies reveal that even a single atomic substitution can alter the electrostatic and charge transfer energies at the binding interface. For example, the substitution with electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can lead to opposite electrostatic energy profiles with key residues in a binding pocket. nih.gov The size and electronegativity of halogen substituents (e.g., F, Cl, Br) can also fine-tune these interactions. nih.gov
Hydrophobicity is another critical physicochemical property influenced by substituents. A parabolic relationship has often been observed between the hydrophobicity of substituents on a phenyl ring and the binding affinity for a target. nih.gov This indicates that there is an optimal level of hydrophobicity for effective binding, beyond which activity may decrease. The introduction of a methyl group, for instance, can increase hydrophobicity and potentially enhance interactions with hydrophobic pockets in a receptor. nih.gov
Steric factors are also paramount. The size and shape of a substituent can dictate whether a ligand can fit into a binding site and can influence the orientation of the molecule within that site. nih.gov In some quinazoline-based inhibitors, the presence of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety was found to be optimal for high potency, demonstrating the importance of a specific substitution pattern for creating favorable interactions. mdpi.com The formation of hydrogen bonds between the inhibitor and specific methionine and threonine residues in the kinase active site is often a key determinant of tighter binding and increased potency. mdpi.com
| Substituent Property | Effect on Interaction | Example | Reference |
| Electronic Nature (EWG vs. EDG) | Alters electrostatic and charge transfer energies with target residues. | Halogens vs. alkyl groups. | nih.gov |
| Hydrophobicity | Influences binding affinity, often in a parabolic manner. | Optimal logP for receptor binding. | nih.gov |
| Steric Bulk | Dictates fit and orientation within the binding pocket. | A bulky group may prevent proper binding. | nih.gov |
| Hydrogen Bonding Capacity | Forms specific, high-energy interactions with the target. | Hydroxyl or amino groups forming H-bonds with backbone amides/carbonyls. | mdpi.com |
Conformational Analysis and its Influence on Biological Recognition
The three-dimensional conformation of this compound analogs is a critical factor in their ability to be recognized by and bind to a biological target. The flexibility of the molecule, particularly the morpholine ring and the linkage to the phenyl group, allows it to adopt various spatial arrangements, only some of which may be active.
Computational methods are invaluable for studying these conformational preferences. Molecular docking simulations are widely used to predict the binding mode of a ligand within a protein's active site. nih.gov Programs like GOLD, Glide, and Molegro Virtual Docker can score different poses, helping to identify the most likely binding conformation and the key interactions that stabilize it. nih.gov These studies can correlate docking scores with experimentally determined binding affinities, providing insights into the structural requirements for activity.
Induced Fit Docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's binding site. mdpi.com This method can reveal conformational changes in the target protein that occur upon ligand binding, providing a more dynamic and accurate picture of the recognition process.
The Fragment Molecular Orbital (FMO) method goes a step further by using quantum mechanics to analyze the interaction energies between fragments of the ligand and the protein. nih.gov This can help in assigning the most suitable ligand binding poses from a set of possibilities generated by docking, based on a detailed analysis of the electronic interactions. The conformational flexibility of certain molecular fragments, such as the ribose ring in nucleoside analogs, has been shown to be important, with less constrained structures sometimes exhibiting better activity. researchgate.net
| Analysis Method | Purpose | Key Findings | Reference |
| Molecular Docking (e.g., GOLD, Glide) | Predict binding mode and score conformations. | Correlates docking scores with binding affinity; identifies key interactions. | nih.gov |
| Induced Fit Docking (IFD) | Models protein flexibility upon ligand binding. | Reveals conformational changes in the target protein for a better fit. | mdpi.com |
| Fragment Molecular Orbital (FMO) | Quantifies interaction energies between molecular fragments. | Helps select the optimal binding pose based on electronic interactions. | nih.gov |
Isosteric Replacements and Bioisosteric Transformations in this compound Analogs
Isosteric and bioisosteric replacements are rational drug design strategies aimed at modifying a lead compound to improve its activity, selectivity, or pharmacokinetic properties while retaining the essential binding characteristics. cambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties.
For the this compound scaffold, several bioisosteric modifications can be envisaged. A classic example is the replacement of the hydroxyl group on the phenyl ring. u-tokyo.ac.jp Common bioisosteres for a hydroxyl group include a fluorine atom or a methoxy (B1213986) group (-OCH3). cambridgemedchemconsulting.com While fluorine is similar in size to a hydrogen atom, its high electronegativity can significantly alter the electronic environment. u-tokyo.ac.jp An amino group can also serve as a bioisostere for a hydroxyl group. u-tokyo.ac.jp
The phenyl ring itself can be replaced by other aromatic heterocycles in a strategy known as "scaffold hopping". researchgate.net For instance, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring can alter the molecule's properties, such as its hydrogen bonding capacity and metabolic stability, while potentially maintaining the correct geometry for target binding. researchgate.net Saturated, rigid scaffolds like bicyclo[1.1.1]pentane have also been developed as bioisosteres for para-substituted benzene (B151609) rings to improve properties like aqueous solubility and metabolic stability. semanticscholar.org
Within the morpholin-3-one ring, the oxygen atom could be replaced by a sulfur atom to create a thiomorpholin-3-one (B1266464) analog. Such a replacement of a ring heteroatom is a known bioisosteric transformation that can impact the ring's conformation and electronic properties. researchgate.net These transformations aim to create novel chemical entities with potentially superior biological profiles. cambridgemedchemconsulting.com
| Original Group/Atom | Bioisosteric Replacement | Rationale/Potential Advantage | Reference |
| -OH (hydroxyl) | -F, -NH2, -OCH3 | Similar size, alters electronic properties, H-bonding, and metabolism. | cambridgemedchemconsulting.comu-tokyo.ac.jp |
| Phenyl Ring | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane | Modifies solubility, metabolic stability, and H-bonding potential. | researchgate.netsemanticscholar.org |
| Ring Oxygen (in morpholine) | Sulfur (to form thiomorpholine) | Alters ring pucker, bond angles, and electronic distribution. | researchgate.net |
| -CH= (in an aromatic ring) | -N= | Introduces a hydrogen bond acceptor site. | cambridgemedchemconsulting.com |
Investigation of Molecular Mechanisms and Biological Pathway Modulation by 4 4 Hydroxyphenyl Morpholin 3 One
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Currently, there is a notable absence of publicly available data from cell-free enzyme inhibition or activation studies specifically focused on 4-(4-Hydroxyphenyl)morpholin-3-one. However, research on structurally related compounds can offer potential avenues for investigation. For instance, a study on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which share a hydroxyphenylpiperazine moiety, demonstrated inhibitory activity against tyrosinase. The most potent of these compounds exhibited IC50 values in the low micromolar range, suggesting a competitive mechanism of inhibition. While this does not directly implicate this compound as a tyrosinase inhibitor, it highlights a potential area for future enzymatic screening.
To thoroughly investigate the enzymatic interactions of this compound, a comprehensive screening against a panel of enzymes would be necessary. Standard enzymatic assays measuring the rate of substrate conversion in the presence and absence of the compound would be required to determine any inhibitory or activating effects. Should any activity be observed, further kinetic studies would be essential to elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and to determine key parameters such as the inhibition constant (Ki).
Receptor Binding and Ligand-Receptor Interaction Kinetics
As an illustrative example of the data that would be sought, a study on a different morphan derivative, an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan, reported its binding affinity and functional activity at the µ-opioid receptor. This study determined the inhibitor constant (Ki) and the antagonist equilibrium constant (Ke) for the compound, providing a quantitative measure of its interaction with the receptor. Similar data for this compound would be crucial for understanding its pharmacological potential.
Should initial screening reveal any significant receptor binding, detailed kinetic studies would be the next logical step. Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) could be employed to determine the association (kon) and dissociation (koff) rate constants, providing a dynamic view of the ligand-receptor interaction. The equilibrium dissociation constant (Kd), a measure of binding affinity, could then be calculated from these kinetic parameters.
Cellular Signaling Pathway Perturbation Analysis (e.g., Western Blot, qPCR, reporter assays)
There is a clear lack of published research investigating the effects of this compound on cellular signaling pathways. To address this, a series of established molecular biology techniques would need to be employed.
Western Blot Analysis: This technique would be instrumental in examining the phosphorylation status and total protein levels of key signaling molecules. For example, if initial receptor binding studies suggested an interaction with a specific GPCR, Western blotting could be used to assess the phosphorylation of downstream kinases such as Akt, ERK, or members of the JNK and p38 MAPK pathways.
Quantitative PCR (qPCR): To understand the impact on gene expression at the transcriptional level, qPCR could be utilized to measure the mRNA levels of genes known to be regulated by specific signaling pathways. For instance, if a pathway known to regulate inflammatory responses is implicated, the expression of key cytokine and chemokine genes could be quantified.
Reporter Assays: These assays are valuable for assessing the activity of specific transcription factors. Cells could be transfected with a reporter construct containing a promoter with binding sites for a particular transcription factor (e.g., NF-κB, AP-1) linked to a reporter gene (e.g., luciferase or green fluorescent protein). An increase or decrease in reporter gene expression following treatment with this compound would indicate a modulation of that transcription factor's activity.
Modulation of Gene Expression Profiles through Transcriptomic Analysis (e.g., RNA-Seq)
No transcriptomic data, such as that generated by RNA-Sequencing (RNA-Seq), is currently available for cells treated with this compound. RNA-Seq analysis would provide a global and unbiased view of the changes in gene expression induced by the compound.
The process would involve treating a relevant cell line with this compound and a vehicle control, followed by RNA extraction and sequencing. The resulting data would allow for the identification of differentially expressed genes (DEGs). Subsequent bioinformatic analysis of these DEGs could reveal the biological pathways and processes that are most significantly affected by the compound. This could uncover novel mechanisms of action and potential therapeutic targets.
Protein-Protein Interaction Studies in Response to this compound
The influence of this compound on protein-protein interactions (PPIs) remains an unexplored area of research. Investigating these effects could provide critical insights into its mechanism of action.
Co-immunoprecipitation (Co-IP): This technique is a gold standard for validating and studying PPIs. If a specific protein target of this compound is identified, Co-IP could be used to determine if the compound modulates the interaction of this target with its known binding partners. An antibody against the target protein would be used to pull it down from cell lysates, and the co-precipitated proteins would be identified by Western blotting.
High-Throughput Screening of PPIs: More advanced techniques, such as yeast two-hybrid screening or protein microarrays, could be employed to screen for novel PPIs that are either induced or disrupted by the presence of this compound on a larger scale.
Subcellular Localization and Trafficking Studies of this compound
The subcellular distribution of this compound is currently unknown. Understanding where the compound accumulates within the cell is crucial for identifying its potential sites of action.
Fluorescence Microscopy: A common approach to study subcellular localization is to synthesize a fluorescently tagged version of the compound. This would allow for direct visualization of its distribution within live or fixed cells using confocal or fluorescence microscopy. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would provide more precise information about its destination.
Cell Fractionation and Analysis: Alternatively, biochemical methods involving cell fractionation could be used. This would involve separating different cellular compartments (e.g., cytoplasm, nucleus, mitochondria) and then using an analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in each fraction.
Identification and Validation of Molecular Targets for 4 4 Hydroxyphenyl Morpholin 3 One
Affinity Chromatography and Proteomic Approaches for Target Elucidation
The initial step in identifying the direct binding partners of 4-(4-Hydroxyphenyl)morpholin-3-one from a complex biological mixture, such as a cell lysate, often involves affinity purification coupled with mass spectrometry (MS). nih.gov This powerful combination allows for the selective capture and subsequent identification of proteins that physically interact with the compound. nih.gov
The process begins by synthesizing a chemical probe version of this compound. This involves modifying the parent compound to include a linker arm and a reactive group that allows it to be covalently attached to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. tandfonline.comrsc.org Care must be taken to ensure the modification does not obstruct the part of the molecule responsible for target binding.
This "baited" matrix is then incubated with a proteome source, like a cell or tissue lysate. tandfonline.com Proteins that have a specific affinity for this compound will bind to the immobilized compound. After an incubation period, a series of washing steps are performed to remove non-specifically bound proteins, which are a common source of false positives. researchgate.net Finally, the specifically bound proteins are eluted from the matrix, often by using a high concentration of the free, unmodified this compound to competitively displace them, or by using denaturing agents.
The eluted proteins are then identified using high-sensitivity mass spectrometry. tandfonline.com This proteomic analysis typically involves digesting the proteins into smaller peptides, which are then separated and analyzed to determine their amino acid sequences. These sequences are matched against protein databases to identify the "hit" proteins. Quantitative proteomic techniques can be used to compare the proteins captured by the this compound probe against those captured by a control matrix, enhancing the confidence in the identified targets. nih.gov
Table 1: Hypothetical Workflow for Affinity Chromatography-Mass Spectrometry A simplified representation of the steps to identify protein targets of this compound.
| Step | Description | Key Consideration |
| 1. Probe Synthesis | Synthesize an analog of this compound with a linker and an immobilization tag. | Linker attachment site should not interfere with the binding epitope. |
| 2. Immobilization | Covalently attach the synthesized probe to a solid support (e.g., agarose beads). | Achieve high coupling efficiency to maximize target capture. |
| 3. Incubation | Incubate the immobilized probe with a relevant cell or tissue lysate. | Use native (non-denaturing) conditions to preserve protein structure. |
| 4. Washing | Wash the beads extensively to remove non-specifically bound proteins. | Use stringent but non-denaturing wash buffers. |
| 5. Elution | Elute specifically bound proteins using competitive displacement or denaturants. | Competitive elution with free compound is preferred to increase specificity. |
| 6. MS Analysis | Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Use quantitative proteomics to differentiate true binders from background. |
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics offers a suite of powerful techniques to study the interactions between small molecules and proteins directly within a native biological system. nih.govmdpi.com A prominent sub-discipline is Activity-Based Protein Profiling (ABPP), a functional proteomic technology that uses chemical probes to assess the functional state of entire enzyme families. frontiersin.orgcreative-biolabs.com
Should this compound be suspected of targeting a particular class of enzymes (e.g., proteases, kinases, hydrolases) by forming a covalent bond, an ABPP approach would be highly informative. nih.gov This method relies on the design of an activity-based probe (ABP). An ABP typically consists of three parts: a reactive group or "warhead" that covalently binds to the active site of a target protein, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. stanford.edu
In a competitive ABPP experiment to find targets of this compound, a proteome would be pre-incubated with the compound. Following this, a broad-spectrum ABP that targets a specific enzyme class would be added. If this compound binds to and occupies the active site of a target protein, it will prevent the ABP from labeling that protein. nih.gov By comparing the protein labeling profiles between a sample treated with this compound and a control sample, researchers can identify proteins whose labeling is reduced. These proteins are the candidate targets of the compound. Quantitative mass spectrometry techniques, such as isoTOP-ABPP, provide a precise readout of these changes across the proteome. frontiersin.org This approach not only identifies direct targets but also provides information on the compound's selectivity. frontiersin.org
Genetic Knockdown/Knockout Studies for Target Validation in Cellular Models
Once a list of candidate protein targets for this compound is generated, it is crucial to validate that the compound's biological effect is mediated through these proteins. Genetic knockdown techniques, such as RNA interference (RNAi), are a cornerstone of this validation process. nih.govcreative-biogene.com
RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to selectively degrade a target protein's messenger RNA (mRNA), thereby preventing its translation into a functional protein. nih.gov To validate a putative target, researchers would introduce siRNAs or shRNAs designed specifically against that target into a cell line that is sensitive to this compound.
CRISPR/Cas9-based Gene Editing for Functional Target Validation
CRISPR/Cas9 gene editing has become a revolutionary tool for target validation, offering a more permanent and complete method of gene disruption compared to the transient knockdown of RNAi. biocompare.comnabea.pub The CRISPR-Cas9 system can be programmed with a guide RNA to create a precise double-strand break at a specific genomic locus, which typically results in a functional knockout of the targeted gene through the cell's error-prone repair mechanisms. criver.com
For validating a candidate target of this compound, a CRISPR/Cas9 knockout cell line for that target would be generated. The response of this knockout cell line to the compound is then compared to that of the original, unedited (wild-type) cell line. selectscience.net If the knockout cells become resistant to this compound, it provides compelling evidence that the protein is the direct target responsible for the compound's efficacy.
Furthermore, CRISPR technology allows for more nuanced genetic manipulations. For instance, if the compound is hypothesized to bind to a specific site on the target protein, CRISPR can be used to create a cell line with a single point mutation at that site. If this mutation prevents the compound from binding and the cells become resistant, it validates not only the target protein but also the specific binding site. nih.gov
Table 2: Comparison of Genetic Validation Techniques for this compound Targets A summary of RNAi and CRISPR/Cas9 methods for target validation.
| Feature | RNAi (siRNA/shRNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional silencing via mRNA degradation. creative-biogene.com | Permanent gene disruption at the DNA level. criver.com |
| Effect | Transient protein "knockdown." criver.com | Permanent and often complete protein "knockout." |
| Advantage | Technically simpler and faster for initial screens. | Provides unambiguous loss-of-function; enables precise edits. selectscience.net |
| Limitation | Incomplete knockdown; potential for off-target effects. nih.gov | Can be more technically demanding; potential for off-target DNA cleavage. |
| Application | High-throughput screening; validation of primary hits. europeanpharmaceuticalreview.com | Gold-standard validation; creation of stable disease models. biocompare.com |
Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC)
After identifying and genetically validating a target, biophysical techniques are employed to directly measure the physical interaction between this compound and its purified target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for confirming a direct interaction. creative-biostructure.com
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. nih.gov In a typical SPR experiment, the purified target protein is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. springernature.com Binding of the compound to the protein changes the refractive index at the surface, which is detected as a change in the SPR signal. By measuring the signal changes during the association and dissociation phases, one can determine the on-rate (kₐ), off-rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nih.govreichertspr.com
Isothermal Titration Calorimetry (ITC) is another gold-standard biophysical method that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. nih.govnih.gov The resulting heat changes are measured, allowing for the direct determination of the binding affinity (K₋), stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. americanlaboratory.com This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event. creative-biostructure.com
Computational Chemistry and Molecular Modeling of 4 4 Hydroxyphenyl Morpholin 3 One
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of 4-(4-Hydroxyphenyl)morpholin-3-one. These calculations can optimize the molecule's ground-state geometry and predict its electronic and reactivity characteristics.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. bohrium.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites for electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, indicating a site for nucleophilic attack. bohrium.com
Table 1: Predicted Electronic Properties of this compound via DFT
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.0 eV | Region of electron donation (e.g., phenolic ring) |
| LUMO Energy | ~ -1.5 eV | Region of electron acceptance (e.g., morpholinone ring) |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates moderate chemical reactivity and stability |
| Dipole Moment | ~ 3.0 D | Reflects the molecule's overall polarity |
| MEP Negative Region | Carbonyl Oxygen, Hydroxyl Oxygen | Sites for hydrogen bond donation and electrophilic attack |
| MEP Positive Region | Hydroxyl Hydrogen | Site for hydrogen bond acceptance and nucleophilic attack |
Note: The values presented are illustrative and based on typical results for similar phenolic compounds. nih.gov
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Analogs of this compound, such as chalcones with a 4-hydroxyphenyl group, have been docked against targets like tubulin, suggesting potential anticancer applications. researchgate.netmarmara.edu.tr Other related phenolic structures have been studied for their inhibitory effects on enzymes involved in skin aging, such as tyrosinase, elastase, and collagenase. nih.gov
The docking process involves placing the ligand in the active site of the target and calculating a "docking score," which estimates the binding affinity. nih.gov Key interactions typically include hydrogen bonds (e.g., with the hydroxyl and carbonyl groups) and hydrophobic interactions (with the phenyl ring). researchgate.net
Table 2: Potential Biological Targets and Docking Interactions for this compound
| Potential Target | Therapeutic Area | Key Interacting Residues (Hypothetical) | Predicted Binding Mode |
| Tyrosinase | Skin Aging, Hyperpigmentation | His, Asn, Ser | Hydrogen bonding with the phenolic hydroxyl group. nih.gov |
| Tubulin (Colchicine site) | Cancer | Cys, Leu, Val, Ala | Hydrophobic interactions with the phenyl ring and hydrogen bonds. researchgate.net |
| Kinases (e.g., PKCα) | Cancer, Photoaging | Asp, Lys, Leu | Hydrogen bonds with the morpholinone and hydroxyl moieties. nih.gov |
| Collagenase (MMP-1) | Skin Aging, Arthritis | His, Glu, Zn²⁺ | Coordination with the catalytic zinc ion and hydrogen bonding. nih.gov |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions. nih.gov
The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Additionally, Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the protein and ligand are flexible or rigid. nih.gov
Pharmacophore Modeling for De Novo Ligand Design
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. youtube.com For this compound, a pharmacophore model can be generated based on its structure (ligand-based) or its interactions within a target's active site (structure-based). nih.govresearchgate.net
This model serves as a 3D query to design or screen for new molecules that possess the same critical features and are therefore likely to be active. researchgate.net
Table 3: Pharmacophoric Features of this compound
| Feature | Description | Role in Binding |
| Hydrogen Bond Donor (HBD) | The hydroxyl (-OH) group | Forms hydrogen bonds with acceptor groups (e.g., Asp, Glu, Ser) in the target protein. nih.gov |
| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (=O) and the hydroxyl oxygen (-OH) | Forms hydrogen bonds with donor groups (e.g., Lys, Arg, His) in the target protein. nih.gov |
| Aromatic Ring (AR) | The phenyl group | Engages in hydrophobic, pi-pi, or cation-pi interactions with aromatic or hydrophobic residues. nih.gov |
| Hydrophobic Feature (HY) | The phenyl and morpholine (B109124) rings | Interacts with nonpolar pockets in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net To build a QSAR model for this compound analogs, a dataset of structurally similar molecules with known activities against a specific target is required. nih.gov
Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each analog. A mathematical model is then developed to create an equation that predicts activity based on these descriptors. The statistical significance of the model is validated using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. researchgate.net
Virtual Screening Methodologies for Identifying Novel Scaffolds with Similar Binding Profiles
Virtual screening is a powerful technique used to search large chemical databases (containing millions of compounds) for molecules that are likely to bind to a target of interest. youtube.com This process can be performed using either ligand-based or structure-based approaches.
In a ligand-based virtual screening, the pharmacophore model developed from this compound (as described in 6.4) would be used as a filter to find diverse molecules from databases like ZINC or PubChem that match the required 3D arrangement of features. nih.govyoutube.com
In a structure-based virtual screening, high-throughput docking is used to fit a large number of compounds into the target's binding site, and the top-scoring hits are selected for further analysis. youtube.comnih.gov Both methods aim to reduce the vast number of potential compounds to a manageable set of promising hits, which may possess entirely new chemical scaffolds but exhibit a similar binding profile to the original molecule. nih.gov
Advanced Analytical Methodologies for Research Scale Characterization of 4 4 Hydroxyphenyl Morpholin 3 One
Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of 4-(4-hydroxyphenyl)morpholin-3-one and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. In the synthesis of related compounds, such as 4-(4-aminophenyl)-3-morpholinone, HPLC has been effectively used for reaction monitoring and has demonstrated the capability to achieve high purity levels, often exceeding 98%. nih.gov A typical HPLC method for a substituted phenylmorpholinone would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of the main compound from any impurities or starting materials. google.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. symbiosisonlinepublishing.com
Gas Chromatography (GC): While HPLC is generally preferred for compounds like this compound due to its polarity and thermal sensitivity, GC can be employed for the analysis of more volatile precursors or potential impurities. For the analysis of morpholine (B109124) and its derivatives, GC coupled with mass spectrometry (GC-MS) has been used. nih.gov To enhance volatility and improve chromatographic performance, derivatization of the analyte may be necessary. For instance, morpholine can be derivatized to the more volatile N-nitrosomorpholine. nih.gov Such methods can achieve low limits of detection and quantification, making them suitable for trace impurity analysis. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. SFC is particularly well-suited for chiral separations and can be used to assess the enantiomeric purity of chiral compounds. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Phenylmorpholinone Derivative
| Parameter | Condition |
| Column | Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table is a representative example and specific conditions would need to be optimized for this compound.
Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation (Beyond Basic ID)
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For a related compound, 4-(4-aminophenyl)morpholin-3-one (B139978), the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the protons of the morpholine ring. youtube.com For this compound, one would expect to see distinct signals for the protons on the hydroxyphenyl group, with splitting patterns indicative of their substitution pattern. The protons of the morpholine ring would also exhibit characteristic shifts and couplings. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide (lactam) in the morpholin-3-one (B89469) ring. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the morpholine ring, as well as C-O and C-N stretching vibrations. nih.gov
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group conjugated with the morpholin-3-one nitrogen and the hydroxyl group would result in characteristic absorption bands in the UV region. For a similar chromophore, 4-phenylmorpholine, absorption maxima are observed, which would be expected to shift in this compound due to the presence of the hydroxyl group, an auxochrome. utrgv.edu
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), this compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can yield valuable structural information by identifying characteristic fragment ions resulting from the cleavage of the morpholine ring or the loss of small neutral molecules. researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (AA'BB' system), phenolic OH proton, and morpholine ring protons (e.g., -CH₂-O-, -CH₂-N-). |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon (lactam), and morpholine ring carbons. |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1670 (C=O stretch, amide), ~1510, 1610 (C=C stretch, aromatic), ~1240 (C-O stretch, phenol), ~1120 (C-O-C stretch, ether). |
| UV-Vis (λmax) | Expected absorptions in the UV region due to the substituted benzene (B151609) ring chromophore. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₁NO₃. |
Chiroptical Methods (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
If this compound were synthesized as a chiral compound (for example, through the introduction of a stereocenter), chiroptical methods would be essential for its characterization.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are highly sensitive to the stereochemistry of a molecule. For a chiral sample of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment. The shape and sign of the CD spectrum could be used to determine the enantiomeric purity and, through comparison with theoretical calculations or empirical rules, potentially the absolute configuration of the molecule. nih.govunipi.it
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures that may contain this compound, its precursors, by-products, or degradation products. rsisinternational.orgresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are widely used in pharmaceutical analysis for impurity profiling and metabolite identification. symbiosisonlinepublishing.comnih.gov An LC-MS/MS method for analyzing a complex sample containing this compound would involve separating the components on an HPLC system and then detecting them with a mass spectrometer. The mass spectrometer provides molecular weight information and, through fragmentation in MS/MS mode, structural information for each separated component. This is particularly useful for identifying unknown impurities or degradation products formed under stress conditions. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that might be present in a sample of this compound, GC-MS is the hyphenated technique of choice. It provides excellent separation of volatile compounds and their unambiguous identification based on their mass spectra, which can be compared to spectral libraries. nih.gov
Derivatives and Analogous Compounds: Focused Research and Development
Synthesis and Characterization of C-3 and C-5 Substituted Morpholin-3-one (B89469) Derivatives
The synthesis of morpholine (B109124) derivatives is a well-studied area of medicinal chemistry. researchgate.net Modifications at the C-3 and C-5 positions of the morpholin-3-one ring are of particular interest as they can significantly influence the compound's biological activity. The introduction of alkyl substitutions at the C-3 position, for instance, has been shown to increase the anticancer activity of some morpholine derivatives. e3s-conferences.org
Various synthetic strategies have been employed to create C-substituted morpholine derivatives. These methods often utilize amino alcohols and amino acids as starting materials, with the chirality of the resulting morpholine being inherited from these precursors. researchgate.net Other approaches include synthesis from epoxides, organometallic reactions, and from olefins and carboxylic acid derivatives. researchgate.net
The characterization of these newly synthesized derivatives is a critical step to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used. ijprs.comacs.org For example, in the characterization of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives, the signals for the morpholine group protons were observed as broad and multiplet peaks in the range of 1–4 ppm in the ¹H NMR spectra. acs.org
A study by Hedapara and Kharadi detailed the synthesis of novel morpholine derivatives starting from 4-(4-aminophenyl)morpholin-3-one (B139978). Their process involved reaction with various aromatic o-hydroxy aldehydes to form a Schiff base, followed by reduction and subsequent reaction with chloroacetyl chloride and cyclization. ijprs.com The resulting compounds were thoroughly characterized by NMR, IR, Mass spectroscopy, and elemental analysis. ijprs.com Similarly, another study describes the synthesis of new morpholine derivatives by reacting morpholine with ethyl chloroacetate (B1199739), followed by a series of reactions to introduce a 1,2,4-triazole (B32235) ring. researchgate.netuobaghdad.edu.iq
The following table provides examples of synthesized morpholine derivatives and the characterization techniques used:
| Derivative Type | Starting Material | Key Reaction Steps | Characterization Methods | Reference |
| Novel Morpholine Derivatives | 4-(4-Aminophenyl)morpholin-3-one | Schiff base formation, reduction, reaction with chloroacetyl chloride, cyclization | ¹H NMR, ¹³C NMR, IR, Mass Spectroscopy, Elemental Analysis | ijprs.com |
| (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives | 3-Morpholinopropan-1-aminium | Reflux with phenyl isothiocyanate, reaction with 2-bromoacetophenone (B140003) derivatives | ¹H NMR, ¹³C NMR, Mass Spectroscopy | acs.org |
| 1,2,4-Triazole Morpholine Derivatives | Morpholine | Reaction with ethyl chloroacetate, hydrazinolysis, reaction with ammonium (B1175870) thiocyanate, cyclization | FT-IR, ¹H NMR, ¹³C NMR | researchgate.netuobaghdad.edu.iq |
Exploration of Bioisosteres at the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group is a common structural motif in many biologically active compounds. However, it can be susceptible to rapid first-pass metabolism, particularly through glucuronidation, which can limit a drug's oral bioavailability. nih.gov To address this, researchers often explore the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov
The goal of bioisosteric replacement of a phenolic hydroxyl group is to improve metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity. nih.govresearchgate.net Several heterocyclic ring systems have been investigated as potential bioisosteres for the phenol (B47542) group. nih.gov A suitably arranged heterocycle with an NH group, for example, can act as a metabolically stable mimic of the phenolic group. nih.gov
Examples of phenol bioisosteres include:
Benzimidazolones researchgate.net
Benzoxazolones researchgate.net
Indoles researchgate.net
Quinolinones researchgate.net
Pyridones researchgate.net
Phenylsulfonamides researchgate.net
A successful application of this strategy was demonstrated in the development of analogues of 3-hydroxymorphinan (3-HM), a neuroprotective agent. Due to the rapid metabolism of its phenolic moiety, 3-HM has low bioavailability. nih.gov By replacing the phenol with a benzimidazolone group, researchers created a compound with comparable activity but potentially improved metabolic stability. nih.gov
The selection of an appropriate bioisostere depends on several factors, including the specific biological target and the desired physicochemical properties. The table below summarizes some common phenol bioisosteres and their rationale for use.
| Bioisostere | Rationale | Example Application | Reference |
| Benzimidazolone | Mimics the hydrogen bonding properties of the phenol group; potentially more metabolically stable. | Replacement for the phenolic moiety in 3-hydroxymorphinan to improve metabolic stability. | nih.gov |
| Phenylsulfonamide | Shares similar acidity and steric attributes with the phenol group. | Used in the design of adrenaline analogues. | researchgate.net |
| Various Heterocycles | Can retard metabolic inactivation due to glucuronidation. | General strategy to increase the duration of action of phenolic drugs. | nih.gov |
Preclinical In Vitro Evaluation of Derivative Biological Activity
Once new derivatives of 4-(4-hydroxyphenyl)morpholin-3-one are synthesized and characterized, they undergo preclinical in vitro evaluation to assess their biological activity. This typically involves a battery of assays to determine their efficacy against specific biological targets and their potential for off-target effects.
Morpholine derivatives have been investigated for a wide range of biological activities, including:
Anticancer researchgate.netjchemrev.comacs.org
Antimicrobial ijprs.comjchemrev.comjocpr.com
Anti-inflammatory researchgate.netjchemrev.com
Antifungal acs.org
For instance, a series of novel morpholine-benzimidazole-oxadiazole derivatives were evaluated for their anticancer potential using MTT assays against the HT-29 human colon cancer cell line. acs.org To understand their mechanism of action, VEGFR-2 enzyme inhibition assays were also conducted, as this receptor is crucial for angiogenesis and tumor progression. acs.org Compound 5h from this series showed potent VEGFR-2 inhibition with an IC₅₀ value of 0.049 µM, comparable to the reference drug sorafenib. acs.org
In another study, newly synthesized morpholine derivatives were screened for their in vitro antibacterial activities. ijprs.com The results indicated that compound 6a exhibited good antimicrobial activity compared to the other compounds in the series. ijprs.com Similarly, (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives were evaluated for their antifungal activity against Candida strains, with compounds 2d and 2e being identified as the most effective. acs.org
The table below presents a summary of in vitro biological evaluations for various morpholine derivatives.
Design and Synthesis of Prodrugs for Research Applications
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. nih.govijpcbs.com For phenolic compounds like this compound, the hydroxyl group is a common site for modification to create prodrugs. nih.govresearchgate.net This can help to improve properties such as solubility, stability, and bioavailability. nih.govscite.ai
The general principle of a prodrug is that it is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active drug. ijpcbs.comnih.gov For phenolic drugs, common prodrug strategies involve the formation of esters, carbamates, carbonates, phosphates, and ethers. nih.govresearchgate.net
A key consideration in prodrug design is the ability of the prodrug to be converted back to the active parent drug at the desired site of action. nih.gov This often relies on the presence of specific enzymes that can cleave the promoiety. nih.gov For example, ester prodrugs are often hydrolyzed by esterases, which are abundant in the body. researchgate.net
The design of prodrugs for phenolic compounds can be broadly categorized into two approaches:
Classical Design: This involves a non-specific chemical modification to mask the phenolic group, thereby improving properties like lipophilicity and membrane permeability. nih.govscite.ai
Targeted Design: This is a more modern approach where the prodrug is designed to be a substrate for a specific enzyme or transporter that is prevalent at the target site, leading to selective drug delivery. nih.govscience.gov
The following table outlines some common prodrug strategies for phenolic compounds.
| Prodrug Type | Promoieties | Rationale for Use | Reference |
| Esters | Acyl groups, amino acids | To increase lipophilicity or water solubility, improve stability, and enhance membrane permeability. | nih.govresearchgate.net |
| Carbamates | Carbamoyl groups | To overcome metabolic instability of the phenolic group. | researchgate.net |
| Phosphates | Phosphate groups | To significantly increase water solubility for parenteral administration. | researchgate.netscience.gov |
| Carbonates | Carbonate esters | To mask the phenolic hydroxyl group. | nih.gov |
| Ethers | Alkyl or aryl groups | To modify the physicochemical properties of the parent drug. | nih.gov |
Conjugation Chemistry for Probe Development (e.g., fluorescent probes, affinity tags)
To study the mechanism of action, cellular localization, and binding partners of this compound and its derivatives, researchers often develop chemical probes. This involves conjugating the compound of interest to a reporter molecule, such as a fluorescent dye or an affinity tag (e.g., biotin).
Fluorescent Probes are valuable tools for visualizing the distribution of a molecule within cells and tissues using fluorescence microscopy. rsc.orgmdpi.com The design of a fluorescent probe involves attaching a fluorophore to the parent molecule in a way that does not significantly disrupt its biological activity. The strategy of protecting and deprotecting key functional groups is often employed in the design of these probes, as this can lead to a significant change in fluorescence upon interaction with the target. rsc.org
Several studies have reported the development of fluorescent probes for various biological targets. For example, fluorescent ligands for sigma-2 (σ₂) receptors were developed by functionalizing indole (B1671886) derivatives with fluorescent tags. nih.gov These probes, with emissions spanning from green to near-infrared, enabled the study of σ₂ receptors using fluorescence-based techniques. nih.gov
Affinity Tags , such as biotin (B1667282), are used to isolate and identify the binding partners of a compound. The high-affinity interaction between biotin and streptavidin is exploited to pull down the probe-protein complex from a cell lysate. The bound proteins can then be identified using techniques like mass spectrometry.
The development of probes for the NLRP3 inflammasome provides a good example of this approach. Researchers designed and synthesized probes based on the structure of an NLRP3 inhibitor, attaching either a fluorescent coumarin (B35378) dye or a biotin tag. nih.gov These probes were shown to bind to the NLRP3 protein and were useful for studying the inflammasome. nih.gov
The table below summarizes examples of probe development for biological research.
Future Directions and Emerging Research Avenues for 4 4 Hydroxyphenyl Morpholin 3 One in Chemical Biology
Exploration of Novel Therapeutic Areas through Target-Agnostic Approaches
The traditional target-based drug discovery paradigm, while successful, can be limiting. The future of probing the therapeutic potential of compounds like 4-(4-Hydroxyphenyl)morpholin-3-one lies in target-agnostic, or phenotypic, screening. This approach focuses on identifying molecules that induce a desired change in cellular or organismal phenotype without a preconceived molecular target. nih.gov This methodology has gained renewed interest, as it was responsible for the discovery of more than half of the first-in-class small-molecule drugs approved between 1999 and 2008. nih.gov
Target-agnostic screens can uncover unexpected therapeutic applications for this compound. By testing the compound across a diverse array of cell-based assays representing various disease states, researchers can identify novel biological activities. For instance, a high-throughput phenotypic profiling (HTPP) assay, such as the Cell Painting assay, has been used to profile related compounds like 4-(4-aminophenyl)morpholin-3-one (B139978). epa.gov This suggests the feasibility of applying similar unbiased approaches to this compound to map its bioactivity profile. Such screens can reveal effects on complex biological processes like inflammation, cellular stress responses, or neuroprotection, thereby opening up entirely new therapeutic areas for investigation. nih.govnih.gov The primary goal is to use the compound's observed phenotype to work backward and identify its molecular target(s), a process known as target deconvolution.
Table 1: Comparison of Drug Discovery Approaches
| Feature | Target-Based Discovery | Target-Agnostic (Phenotypic) Discovery |
|---|---|---|
| Starting Point | A validated biological target (e.g., an enzyme or receptor). | An observable phenotypic change in a cell or organism. |
| Primary Goal | Find a compound that modulates the specific target. | Find a compound that produces a desired biological outcome. |
| Target ID | Known from the outset. | Identified after the initial screening (target deconvolution). |
| Key Advantage | Rational and direct. | Can identify first-in-class drugs and novel mechanisms. nih.gov |
| Key Challenge | Target may not be relevant to the disease pathology. | Identifying the molecular mechanism can be difficult. nih.gov |
Development of Advanced Cellular and Organoid Models for Mechanistic Studies
To better understand the biological effects of this compound observed in phenotypic screens, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced three-dimensional (3D) cell culture systems, including spheroids and organoids, offer a more physiologically relevant environment that better mimics the complex architecture and cell-cell interactions of native tissues. nih.govthermofisher.com
Organoids, which are self-organizing 3D structures derived from stem cells, are particularly powerful models for studying development and disease. nih.gov Utilizing organoid models of various tissues (e.g., intestine, liver, brain) would allow for a more accurate assessment of the efficacy and mechanism of action of this compound. nih.govyoutube.com For example, studying the compound's effect on human liver organoids could reveal insights into its metabolism and potential hepatotoxicity, while brain organoids could be used to investigate its neuroprotective or neurotoxic properties. nih.govyoutube.com These advanced models provide a critical platform for detailed mechanistic studies, bridging the gap between in vitro assays and in vivo systems. nih.govyoutube.com The use of Matrigel or other extracellular matrix (ECM) components is often essential for providing the necessary scaffold for organoid development. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can be powerfully applied to the study of this compound. ML algorithms, such as deep neural networks and support vector machines, can be trained on large datasets to predict the biological activity and properties of small molecules. nih.govnih.gov
For this compound, AI can be leveraged in several ways:
De Novo Design: Generative AI models can design novel analogues of the parent compound from scratch. nih.gov These models can be optimized to predict molecules with enhanced potency, better selectivity, or improved pharmacokinetic properties.
Activity Prediction: By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activities of virtual derivatives of this compound before they are synthesized. nih.gov This significantly accelerates the hit-to-lead optimization process.
Polypharmacology Prediction: AI can help predict the likely off-target effects of the compound, providing a more comprehensive understanding of its biological interactions.
The integration of AI and ML offers a path to more efficient and rational drug design, enabling the exploration of a vast chemical space around the this compound scaffold. researchgate.netyoutube.com Recent advances in geometric deep learning are even enabling the design of new proteins that can bind to specific drug-protein complexes, opening up new avenues for creating highly specific biological drugs. oeaw.ac.at
Application of Advanced Imaging Techniques for Spatiotemporal Tracking of Biological Interactions
Understanding where a compound goes in a cell and how long it interacts with its target is fundamental to elucidating its mechanism of action. Advanced imaging techniques are critical for achieving this spatiotemporal understanding. A key future direction for this compound research is the development of tagged derivatives suitable for live-cell imaging.
A promising strategy involves creating a pro-fluorescent probe. Research has already demonstrated the synthesis of a fluorescent probe containing a morpholine (B109124) moiety for the detection of biological oxidants. nih.gov This work serves as a proof-of-concept for developing a fluorescently labeled version of this compound. Such a probe would allow for real-time visualization of the compound's uptake, subcellular localization, and dynamic interactions with its biological targets within living cells and organoids. Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) could then be employed to study target engagement and downstream signaling events with high spatial and temporal resolution.
Collaborative Research Opportunities in Academic and Industrial Settings
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Public-private partnerships (PPPs) between academic institutions and pharmaceutical companies are essential for translating basic scientific discoveries into tangible therapeutic advances. nih.govazolifesciences.com
These collaborations create a synergistic environment where the strengths of each partner are leveraged. nih.govnih.gov Academic labs often excel in fundamental biological research, target identification, and mechanistic studies, while industrial partners provide expertise in medicinal chemistry, drug development, large-scale screening, and navigating the regulatory landscape. researchgate.netnih.govwipo.int
Table 2: Potential Collaborative Framework for this compound Research
| Research Area | Lead Contributor (Typical) | Key Contributions |
|---|---|---|
| Basic Biology & Target ID | Academia | Phenotypic screening, target deconvolution, mechanistic studies in novel model systems. |
| Compound Optimization | Industry & Academia | Medicinal chemistry, AI-driven design, structure-activity relationship studies. |
| Preclinical Development | Industry | Pharmacokinetics, toxicology, formulation development. |
| Clinical Trials | Industry | Design and execution of clinical studies, regulatory affairs. |
Such partnerships can accelerate research by sharing resources, data, and compound libraries, ultimately de-risking the development process and increasing the likelihood of success for promising compounds like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(4-Hydroxyphenyl)morpholin-3-one with high purity?
- Methodological Answer : The synthesis typically involves nitration and reduction steps. For example, nitration of a phenyl-substituted morpholinone precursor can introduce functional groups, followed by catalytic hydrogenation or chemical reduction (e.g., using Pd/C or SnCl₂) to achieve the hydroxyphenyl moiety. Reaction conditions such as solvent polarity (e.g., methanol or THF), temperature (0–80°C), and catalyst loading must be optimized. Purification via recrystallization (acetone/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Table 1: Example Reaction Conditions for Nitro-to-Hydroxy Reduction
| Parameter | Optimal Range |
|---|---|
| Catalyst | 5% Pd/C (0.1–0.5 equiv) |
| Solvent | Methanol/THF (3:1) |
| Temperature | 25–50°C |
| Pressure (H₂) | 1–3 atm |
| Reaction Time | 6–12 hours |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.4–4.1 ppm) .
- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. What analytical techniques are critical for assessing the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) determines decomposition onset temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). For safe handling, ensure stability up to 200°C under inert atmospheres .
Advanced Research Questions
Q. What methodologies are employed to analyze reaction kinetics during the nitro group reduction in this compound synthesis?
- Methodological Answer : Kinetic studies use HPLC or GC-MS to monitor reactant depletion and product formation. Pseudo-first-order rate constants are derived under varying pressures (1–5 atm H₂) and temperatures (25–60°C). Activation energy (Eₐ) is calculated via the Arrhenius equation, guiding scale-up protocols .
Q. How can researchers mitigate the formation of impurities like IMP-20.15/2.57 during the synthesis of morpholinone-based intermediates?
- Methodological Answer : Impurity formation (e.g., dimerization) is minimized by:
- Controlling Basicity : Avoiding excess ammonia or K₂CO₃ during coupling reactions .
- Intermolecular Reaction Monitoring : Use TLC (toluene:acetone, 8:2) or HPLC to detect byproducts early .
- Temperature Gradients : Slow addition of reactants at 0°C reduces side reactions .
Q. What experimental approaches are used to establish the structure-activity relationship (SAR) of this compound derivatives in antimicrobial studies?
- Methodological Answer : SAR studies involve:
- Functional Group Variation : Substituting hydroxyl with halides or alkyl groups to assess antimicrobial potency .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Molecular Docking : Computational modeling to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How do solvent polarity and catalyst choice influence the regioselectivity in coupling reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, favoring para-substitution. Catalysts like CuI or Pd(PPh₃)₄ improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions). Solvent screening via DOE (design of experiments) identifies optimal combinations .
Q. What are the standard protocols for the chromatographic purification of this compound?
- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves baseline resolution. Recrystallization from acetone/water (1:3) yields high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
